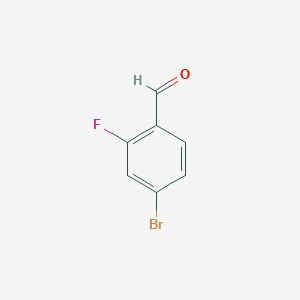
4-Bromo-2-fluorobenzaldehyde
Cat. No. B134337
Key on ui cas rn:
57848-46-1
M. Wt: 203.01 g/mol
InChI Key: UPCARQPLANFGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05502073
Procedure details


To a stirred mixture of glacial acetic acid (88 ml.), acetic anhydride (90 g.) and 4-bromo-2-fluorotoluene (10 g.) at -10° was added concentrated sulphuric acid (12 ml.) over 20 minutes, keeping the temperature around 0°. Solid chromium trioxide (14.7 g.) was added over 40 minutes keeping the temperature below 5°. The mixture was stirred for 15 minutes. The mixture was poured onto ice (300 g.) and stirred. The mixture was extracted with ether (2×300 ml.). The organic extracts were washed with 2% sodium carbonate solution (2×100 ml.). After evaporation the crude diacetate was treated with a mixture of water (30 ml.), ethanol (30 ml.) and conc sulphuric acid (3 ml.) and the mixture refluxed for 1 hour. After cooling the product was extracted into ether, dried and evaporated. Recrystallisation from hexane yielded the title product. Nuclear magnetic resonance (NMR) was as follows. 7.6, 3H, M; 10.0, 1H, s.





Name
Identifiers


|
REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[CH:14]=[CH:13]C(C)=[C:11]([F:16])[CH:10]=1.S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[Cr+6].C(O)(=O)C>[Br:8][C:9]1[CH:14]=[CH:13][C:6]([CH:5]=[O:7])=[C:11]([F:16])[CH:10]=1 |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
14.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Step Three
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C)F
|
|
Name
|
|
|
Quantity
|
88 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature around 0°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 5°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured onto ice (300 g.)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ether (2×300 ml.)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed with 2% sodium carbonate solution (2×100 ml.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation the crude diacetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was treated with a mixture of water (30 ml.), ethanol (30 ml.) and conc sulphuric acid (3 ml.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture refluxed for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the product
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted into ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation from hexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
